molecular formula C4H9ClN2OS B1486080 (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride CAS No. 64470-75-3

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride

Cat. No.: B1486080
CAS No.: 64470-75-3
M. Wt: 168.65 g/mol
InChI Key: KBRYKSGKMJTSLV-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride typically involves the cyclization of thiosemicarbazide derivatives with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of controlled temperature, pressure, and the presence of catalysts to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of thiazole-5-carboxylic acid derivatives.

  • Reduction: Formation of thiazole-5-amine derivatives.

  • Substitution: Introduction of various substituents on the thiazole ring, leading to diverse derivatives.

Scientific Research Applications

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are used in various chemical reactions and processes.

  • Biology: Thiazole derivatives are known for their biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Thiazole: A basic heterocyclic compound containing sulfur and nitrogen.

  • Thiazolidine: A saturated analog of thiazole with similar biological activity.

  • Thiazolidinedione: A class of drugs used in the treatment of diabetes, structurally related to thiazole derivatives.

Uniqueness: (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride is unique due to its specific structural features, such as the presence of the hydroxymethyl group, which can influence its reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h3,7H,1-2H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRYKSGKMJTSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride
Reactant of Route 2
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride
Reactant of Route 3
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride
Reactant of Route 4
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride
Reactant of Route 5
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride
Reactant of Route 6
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrochloride

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